Home > Products > Screening Compounds P87295 > Sodium nitroprusside
Sodium nitroprusside -

Sodium nitroprusside

Catalog Number: EVT-8899130
CAS Number:
Molecular Formula: C5H4FeN6Na2O3
Molecular Weight: 297.95 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium nitroprusside is an inorganic compound with the chemical formula Na2[Fe CN 5NO]\text{Na}_2[\text{Fe CN }_5\text{NO}], commonly encountered as the dihydrate Na2[Fe CN 5NO]2H2O\text{Na}_2[\text{Fe CN }_5\text{NO}]\cdot 2\text{H}_2\text{O}. This compound is recognized for its bright red color and is highly soluble in water and ethanol, forming a complex dianion [Fe CN 5NO]2[\text{Fe CN }_5\text{NO}]^{2-} in solution. Sodium nitroprusside serves various roles in scientific and medical applications, particularly as a vasodilator in clinical settings and as a reagent in analytical chemistry.

Source

Sodium nitroprusside can be synthesized through several methods, primarily involving the reaction of potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate. This process yields sodium nitroprusside alongside byproducts such as carbon dioxide and ammonium nitrate. Additionally, it can be produced by digesting potassium ferrocyanide with nitric acid or using sodium nitrite under specific conditions.

Classification

Sodium nitroprusside is classified as an inorganic compound and a coordination complex. It falls under the category of nitrosyl complexes due to the presence of a nitric oxide ligand coordinated to the iron center.

Synthesis Analysis

Methods

The synthesis of sodium nitroprusside can be achieved through several established methods:

These methods ensure high purity and yield suitable for industrial production .

Molecular Structure Analysis

Structure

Sodium nitroprusside features an octahedral iron(II) center surrounded by five cyanide ligands and one linear nitric oxide ligand. The structure can be depicted as follows:

  • Iron Center: Iron is in the +2 oxidation state.
  • Coordination Geometry: The geometry around the iron atom is octahedral due to the six ligands.
  • Ligand Arrangement: The cyanides are tightly bound, while the nitric oxide ligand exhibits a linear configuration with an Fe-N-O bond angle of approximately 176.2°.

Data

  • Molecular Weight: Approximately 297.09 g/mol (for the dihydrate).
  • Bond Lengths: The N-O bond length is approximately 113 pm.
  • Symmetry: The complex exhibits idealized C4vC_{4v} symmetry, contributing to its unique optical properties .
Chemical Reactions Analysis

Reactions

Sodium nitroprusside participates in various chemical reactions primarily involving its nitric oxide ligand. Notable reactions include:

  1. Reaction with Thiols:
    • Sodium nitroprusside reacts with thiols to form colored complexes, which are utilized in analytical tests for detecting thiol groups.
    Example reaction:
    [Fe CN 5NO]2+RSH[Fe CN 5(NOS)]4+H+[\text{Fe CN }_5\text{NO}]^{2-}+RSH\rightarrow [\text{Fe CN }_5(\text{NOS})]^{4-}+H^+
  2. Reactivity with Hydroxides:
    • In basic solutions, sodium nitroprusside can react with hydroxide ions to form different colored complexes, useful for analytical purposes.

These reactions highlight its utility as an indicator in various analytical chemistry applications .

Mechanism of Action

Process

The mechanism of action for sodium nitroprusside primarily relates to its role as a vasodilator:

  1. Release of Nitric Oxide:
    • Upon administration, sodium nitroprusside decomposes to release nitric oxide, which diffuses into vascular smooth muscle cells.
  2. Vasodilation:
    • Nitric oxide activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of smooth muscle cells and subsequent vasodilation.
  3. Clinical Application:
    • Sodium nitroprusside is used in emergency medicine to rapidly lower blood pressure during hypertensive crises due to its potent vasodilatory effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bright red crystalline solid.
  • Solubility: Highly soluble in water and ethanol.
  • Melting Point: Decomposes upon heating rather than melting.

Chemical Properties

  • Stability: Sodium nitroprusside is stable under normal conditions but can decompose upon exposure to light or heat.
  • pH Sensitivity: Solutions typically maintain a pH between 5.0 and 7.0 for optimal stability.
  • Absorbance Peaks: Exhibits characteristic absorbance peaks at 394 nm and 498 nm, useful for spectrophotometric analysis .
Applications

Scientific Uses

Sodium nitroprusside has diverse applications across multiple fields:

  1. Analytical Chemistry:
    • Used as a reagent for detecting various organic compounds including methyl ketones, amines, and thiols.
  2. Clinical Medicine:
    • Administered intravenously to manage acute hypertensive emergencies due to its rapid vasodilatory effects.
  3. Research Applications:
    • Utilized in studies involving nitric oxide signaling pathways and vascular biology due to its ability to release nitric oxide upon decomposition.
  4. Environmental Analysis:
    • Employed in methods for determining ammonia levels in water samples through colorimetric analysis .

Sodium nitroprusside continues to be an essential compound in both clinical and research settings due to its unique properties and versatile applications.

Historical Development and Evolution in Medical Research

Discovery and Early Pharmacological Characterization (1849–1950s)

Sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) was first synthesized in 1849 by Scottish chemist Sir Lyon Playfair during experiments with iron salts and nitric acid. This inorganic compound, initially termed "nitroprusside," exhibited a distinctive ruby-red color and remarkable light sensitivity. Despite its early identification, its pharmacological potential remained unexplored for over seven decades. In 1922, David A. Johnson reported the first therapeutic application in a human patient, noting rapid blood pressure reduction when administered intravenously. However, concerns about toxicity and chemical instability hindered widespread adoption [1] [3] [5].

The modern era of Sodium nitroprusside began in 1955 with Irving H. Page's landmark study. His team systematically characterized its hemodynamic effects in hypertensive patients, demonstrating dose-dependent blood pressure reduction within minutes of intravenous infusion. Crucially, they documented Sodium nitroprusside's unique dual action on arterial resistance and venous capacitance vessels—distinguishing it from existing vasodilators. This work established Sodium nitroprusside as the first reliably titratable antihypertensive agent, though the absence of precise infusion technology initially limited its clinical utility [1] [5].

Table 1: Key Milestones in Early Sodium Nitroprusside Research (1849-1955)

YearContributorContributionSignificance
1849Lyon PlayfairInitial synthesisDiscovery of compound
1922David JohnsonFirst human administrationDemonstrated blood pressure effects
1955Irving Page et al.Systematic hemodynamic profilingEstablished pharmacological basis for clinical use

Mechanistic Elucidation of Nitric Oxide Release (1970s–1990s)

The 1970s witnessed transformative advances in understanding Sodium nitroprusside's molecular mechanism. Researchers determined that Sodium nitroprusside functions as a prodrug: its ferrous iron-bound nitric oxide moiety reacts with endogenous sulfhydryl groups (primarily on hemoglobin, albumin, and erythrocyte membranes) to release nitric oxide. This reaction occurs via electron transfer, producing cyanomethemoglobin and free nitric oxide as intermediates [1] [3] [6].

Ferulic and Murad's Nobel Prize-winning work (1998) on nitric oxide signaling provided the critical framework for understanding Sodium nitroprusside's vasodilatory effects. Released nitric oxide activates soluble guanylate cyclase in vascular smooth muscle cells, increasing intracellular cyclic guanosine monophosphate (cGMP) production. cGMP subsequently activates protein kinase G, leading to phosphorylation cascades that reduce cytosolic calcium concentrations and inactivate myosin light chains. The net effect is potent relaxation of arterial and venous smooth muscle [3] [6].

This mechanistic knowledge resolved longstanding clinical observations:

  • Arterial-Venous Selectivity: Sodium nitroprusside exhibits balanced arterial and venous dilation, contrasting with nitroglycerin's predominant venodilation [6].
  • Tachyphylaxis Explanation: Cyanide accumulation during metabolism inhibits nitric oxide-mediated vasodilation, explaining diminished effects during prolonged infusions [1].
  • Cellular Selectivity: Unlike nitroglycerin, Sodium nitroprusside bypasses enzymatic activation steps, enabling rapid effects independent of endothelial function [3].

Table 2: Vasodilatory Profile Comparison: Sodium Nitroprusside vs. Nitroglycerin

Pharmacological CharacteristicSodium NitroprussideNitroglycerin
Primary site of vasodilationArterial > VenousVenous > Arterial
Dependence on endothelial enzymesNoYes
Onset of action<2 minutes2-5 minutes
Effect on cardiac preloadModerate reductionMarked reduction
Effect on cardiac afterloadMarked reductionMild reduction

Transition from Experimental Agent to Clinical Mainstay in Hypertensive Crises

Sodium nitroprusside's transition to clinical standard followed rigorous validation in three key areas:

  • FDA Approval and Formulation: The 1974 approval of a freeze-dried preparation (Nitropress®) enabled reliable clinical deployment. This formulation addressed stability concerns by incorporating light-protective packaging, preventing rapid cyanide liberation from photo-degradation [2] [8].

  • Cardiac Surgery Applications: Sodium nitroprusside became indispensable for managing perioperative hypertension in coronary artery bypass grafting. Flaherty et al.'s 1970s trials demonstrated superiority over nitroglycerin in controlling blood pressure during vessel anastomosis, reducing risks of suture line rupture. However, studies also revealed a critical limitation: Sodium nitroprusside could worsen myocardial ischemia via coronary steal syndrome in vulnerable patients, establishing context-specific guidelines for use [1] [5].

  • Heart Failure Paradigm Shift: Cohn et al.'s hemodynamic studies (1980s) revealed Sodium nitroprusside's unique benefits in acute decompensated heart failure. By simultaneously reducing preload (ventricular filling pressure) and afterload (systemic vascular resistance), Sodium nitroprusside increased cardiac output without increasing myocardial oxygen demand—a distinct advantage over pure inotropes. This dual action proved particularly effective in mitral regurgitation, where afterload reduction diminished regurgitant fraction [5] [7].

A 2024 multicenter cohort study further validated Sodium nitroprusside's physiological impact. In acute heart failure patients, Sodium nitroprusside infusion achieved ≥25% reduction in N-terminal pro b-type natriuretic peptide within 48 hours in 66% of cases. This biomarker response correlated with shortened hospitalization and reduced 3-month readmission rates, confirming sustained hemodynamic benefits [7].

Table 3: Clinical Validation Milestones Establishing Sodium Nitroprusside's Role

EraClinical ContextKey OutcomeReference Study
1974Hypertensive emergenciesFDA approval of stable formulationNitropress® labeling studies
1975-1980Perioperative cardiac surgeryEffective BP control during anastomosisFlaherty et al. trials
1982-1988Acute heart failureIncreased cardiac output, reduced filling pressuresCohn et al. hemodynamic studies
2024Acute decompensated HFNT-proBNP reduction associated with improved outcomesMulticenter cohort (N=200)

Properties

Product Name

Sodium nitroprusside

IUPAC Name

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate

Molecular Formula

C5H4FeN6Na2O3

Molecular Weight

297.95 g/mol

InChI

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;;

InChI Key

XRKMNJXYOFSTBE-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.